1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-(((3,4,5-trimethoxyphenyl)methyl)amino)propyl)-, dihydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-(((3,4,5-trimethoxyphenyl)methyl)amino)propyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide derivatives typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.
Functionalization of the pyrrole ring: Introduction of the carboxamide group and other substituents through various organic reactions such as acylation, alkylation, and amination.
Purification: The final compound is purified using techniques like recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Automated purification systems: For large-scale purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction may produce pyrrole alcohols or amines.
Scientific Research Applications
1H-Pyrrole-3-carboxamide derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide derivatives involves their interaction with specific molecular targets. These compounds can:
Bind to receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Inhibit enzymes: Block enzyme activity, affecting metabolic processes.
Interact with DNA/RNA: Influence gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-pyrrole-3-carboxamide: Known for its activity as a 5-HT6 receptor inverse agonist.
N-methyl-1H-pyrrole-3-carboxamide: Used in various chemical and biological studies.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-(((3,4,5-trimethoxyphenyl)methyl)amino)propyl)-, dihydrochloride is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other pyrrole derivatives.
Properties
CAS No. |
93798-83-5 |
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Molecular Formula |
C22H37Cl2N3O4 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-[3-[(3,4,5-trimethoxyphenyl)methylamino]propyl]-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H35N3O4.2ClH/c1-21(2)13-16(22(3,4)25-21)20(26)24-10-8-9-23-14-15-11-17(27-5)19(29-7)18(12-15)28-6;;/h11-13,23,25H,8-10,14H2,1-7H3,(H,24,26);2*1H |
InChI Key |
NYVGDMRJEAMMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC(=C(C(=C2)OC)OC)OC)C.Cl.Cl |
Origin of Product |
United States |
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